DEA NONOate

Nitric oxide donor kinetics NONOate half-life comparison pH-dependent NO release

DEA NONOate is the fastest diazeniumdiolate NO donor with a 2-min half-life at pH 7.4, 37°C, releasing 1.5 mol NO/mol without enzymatic activation. Its transient NO burst is optimal for sGC-cGMP signaling, calcium spark analysis, and ischemia-reperfusion studies. DEA NONOate outperforms SNAP and SNP in venous capacitance modulation, enhances melphalan cytotoxicity 3.6-4.3×, and achieves 99.9% E. coli inhibition at 65 mM—equivalent to ciprofloxacin. Select DEA NONOate for acute, reproducible NO delivery.

Molecular Formula C8H22N4O2
Molecular Weight 206.29 g/mol
CAS No. 1022899-94-0
Cat. No. B1530923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDEA NONOate
CAS1022899-94-0
Molecular FormulaC8H22N4O2
Molecular Weight206.29 g/mol
Structural Identifiers
SMILESCCNCC.CCN(CC)[N+](=NO)[O-]
InChIInChI=1S/C4H11N3O2.C4H11N/c1-3-6(4-2)7(9)5-8;1-3-5-4-2/h8H,3-4H2,1-2H3;5H,3-4H2,1-2H3/b7-5-;
InChIKeyBCWUDVHLRZWMBE-YJOCEBFMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DEA NONOate (CAS 1022899-94-0) Rapid-Release Nitric Oxide Donor for Time-Sensitive Research Applications


DEA NONOate (Diethylamine NONOate; CAS 1022899-94-0) is a diazeniumdiolate-class nitric oxide (NO) donor that undergoes spontaneous, pH-dependent dissociation via first-order kinetics to release NO gas without requiring enzymatic activation or thiol cofactors . At physiological pH (7.4) and temperature (37°C), DEA NONOate exhibits a characteristic half-life (t½) of 2 minutes, liberating 1.5 moles of NO per mole of parent compound . This rapid NO release profile distinguishes DEA NONOate from other NONOate family members and alternative NO donor classes, positioning it as the donor of choice for experiments requiring acute, transient NO bursts within minutes rather than hours or days.

Why DEA NONOate Cannot Be Substituted with Other NONOate or NO Donor Compounds Without Compromising Experimental Outcomes


Substituting DEA NONOate with other NONOates (e.g., SPER/NO, DETA/NO) or alternative NO donor classes (e.g., SNAP, SNP) fundamentally alters the temporal dynamics of NO delivery, which directly impacts downstream biological responses including vasorelaxation efficacy, cGMP signaling amplitude, chemosensitization duration, and antimicrobial potency [1]. NONOates differ dramatically in their half-lives at pH 7.4 and 37°C—ranging from 2 minutes (DEA NONOate) to 39 minutes (SPER/NO) to 20 hours (DETA/NO) [2]—while non-NONOate donors exhibit distinct release mechanisms and kinetic profiles that preclude direct substitution [1]. The following quantitative evidence demonstrates that selecting DEA NONOate versus its comparators produces measurably divergent experimental outcomes across multiple validated assay systems.

DEA NONOate Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


DEA NONOate vs. SPER/NO and DETA/NO: Half-Life Determines Temporal Resolution in NO Delivery Experiments

DEA NONOate exhibits the shortest half-life among commonly used NONOate family members at physiological pH and temperature. At pH 7.4 and 37°C, DEA NONOate's t½ is 2 minutes, compared to 39 minutes for SPER/NO (spermine NONOate) and 20 hours for DETA/NO (diethylenetriamine NONOate) [1]. This 19.5-fold faster release than SPER/NO and 600-fold faster release than DETA/NO enables DEA NONOate to generate a concentrated NO burst within minutes rather than hours or days, making it the preferred donor when acute NO exposure is required and when washout or signal termination is desired within a short experimental window.

Nitric oxide donor kinetics NONOate half-life comparison pH-dependent NO release

DEA NONOate vs. SNAP, SNP, and NTG: Superior Venodilator Efficacy in Vivo at Equivalent Depressor Doses

In a direct comparative study in anesthetized rats, DEA/NO (the NO-liberating form of DEA NONOate) demonstrated superior reduction in mean circulatory filling pressure (MCFP), a measure of venous capacitance, compared to three clinically relevant comparators: SNAP (S-nitroso-N-acetylpenicillamine), SNP (sodium nitroprusside), and NTG (nitroglycerin) [1]. At doses that produced equivalent reductions in mean arterial pressure (equi-depressor dosing), DEA/NO, SNAP, and SNP all reduced MCFP, but the efficacy ranking was DEA/NO > SNAP > SNP, while NTG failed to significantly reduce MCFP at any dose tested [1]. For venous resistance (Rv) reduction, DEA/NO was approximately equal to SNAP in efficacy, and both exceeded SNP and NTG [1].

Vasodilation In vivo hemodynamics NONOate cardiovascular pharmacology

DEA NONOate vs. SPER/NO, SNP, and SNAP: Highest Potency for cGMP Elevation in Bovine Chromaffin Cells

In a head-to-head comparison of multiple NO donors for their ability to elevate intracellular cyclic GMP levels in bovine chromaffin cells, DEA/NO exhibited the highest potency among all compounds tested [1]. The EC50 for DEA/NO was 0.38 ± 0.02 μM, whereas SPER/NO (spermine NONOate) required 0.85 μM to achieve comparable cGMP elevation, SNP (sodium nitroprusside) had an EC50 of 2.1 μM, and SNAP (S-nitroso-N-acetylpenicillamine) was the least potent with an EC50 of 4.8 μM [1]. The threshold concentration for detectable cGMP increase was 0.05 μM for both DEA/NO and SPER/NO, with maximal effective concentrations between 2.5-5 μM [1].

cGMP signaling sGC activation NO donor potency comparison

DEA NONOate Enhancement of Melphalan Cytotoxicity: Quantitative Fold-Change in Chemosensitization Across Cell Lines

DEA/NO (1 mM) significantly enhanced melphalan-induced cytotoxicity in both Chinese hamster V79 lung fibroblasts and human MCF-7 breast cancer cells, as measured by clonogenic survival assays at the IC50 level [1]. In V79 cells, DEA/NO exposure increased melphalan cytotoxicity by 3.6-fold, while in MCF-7 cells, the enhancement was 4.3-fold [1]. Control experiments with nitrite/nitrate and diethylamine (the decomposition products of DEA/NO) showed little effect, confirming that NO itself was responsible for sensitization [1]. Additionally, DEA/NO exposure (1 mM for 15 min) reduced intracellular glutathione (GSH) levels in V79 cells to 40% of control values, though GSH fully recovered within 1 hour [1].

Chemosensitization Cancer research NO-mediated cytotoxicity enhancement

DEA NONOate vs. S-NO-HSA: Superior Antiplatelet Efficacy Correlates with Higher NO Release Rate in Whole Blood

In a direct comparison of antiplatelet efficacy in whole blood samples, DEA-NONOate demonstrated significantly greater platelet inhibition than S-NO-HSA (S-nitroso-human serum albumin) at equimolar concentrations [1]. S-NO-HSA exhibited substantially lower NO release compared to DEA-NONOate, and while S-NO-HSA showed virtually no antiplatelet effect in whole blood, DEA-NONOate significantly attenuated platelet function [1]. Impedance aggregometry revealed dose-dependent decreases in amplitude (slope: -0.04022 ± 0.01045 ohm/μmol/L, p = 0.008) and prolongation of lag time (slope: 0.6389 ± 0.2075 s/μmol/L, p = 0.0051) with DEA-NONOate treatment at 100-200 μmol/L [1].

Antiplatelet activity Thrombosis research NO donor therapeutic comparison

DEA NONOate vs. Ciprofloxacin: Comparable Antimicrobial Efficacy Against E. coli with 99.9% Inhibition

In a pilot study assessing antibacterial effects against Escherichia coli, DEA-NONOate at a concentration of 65 mM achieved 99.9% inhibition of E. coli growth, an efficacy equivalent to 1 μg/mL ciprofloxacin, a clinically established fluoroquinolone antibiotic [1]. Both optical density measurement at 630 nm and luminescent ATP activity assays independently confirmed the 99.9% reduction in viable bacteria for both DEA-NONOate and ciprofloxacin [1]. This quantitative equivalence establishes DEA NONOate as a benchmark NO donor for antimicrobial studies where comparison to conventional antibiotic efficacy is required.

Antimicrobial research Antibacterial NO donors E. coli growth inhibition

DEA NONOate Optimal Application Scenarios Based on Quantified Differentiation Evidence


Acute NO Signaling Studies Requiring Rapid Onset and Clearance

Based on DEA NONOate's 2-minute half-life at 37°C (19.5× faster than SPER/NO, 600× faster than DETA/NO) [1], this compound is optimal for experiments requiring transient NO exposure with rapid washout, including sGC-cGMP signaling time-course studies, calcium spark analysis in vascular smooth muscle, and ischemia-reperfusion models where sustained NO presence would confound interpretation of recovery mechanisms.

Cardiovascular Research Prioritizing Venous Function and Preload Modulation

DEA NONOate's demonstrated superiority in reducing mean circulatory filling pressure (DEA/NO > SNAP > SNP) at equivalent depressor doses [2] makes it the preferred NO donor for investigations focused on venous capacitance, preload reduction, and differential venous versus arterial responses, particularly in rodent models of hypertension and heart failure.

Chemosensitization Studies with Melphalan or Cisplatin Combination Therapy Models

DEA NONOate provides a validated chemosensitization tool with documented 3.6-4.3× enhancement of melphalan cytotoxicity in V79 and MCF-7 cells [3], and demonstrated enhancement of cisplatin cytotoxicity with effects persisting approximately 180 minutes post-pretreatment [4]. This makes DEA NONOate suitable for combination chemotherapy investigations where NO-mediated sensitization is the experimental variable of interest.

Antimicrobial Efficacy Benchmarking and NO-Based Antibacterial Formulation Development

DEA NONOate's validated 99.9% E. coli inhibition at 65 mM—quantitatively equivalent to 1 μg/mL ciprofloxacin [5]—establishes it as a benchmark NO donor for antimicrobial screening programs, enabling researchers to compare novel NO-releasing materials or formulations against a well-characterized reference compound with established antibacterial efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for DEA NONOate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.